molecular formula C14H14ClN B2514546 (4-CHLOROPHENYL)(3-METHYLPHENYL)METHANAMINE CAS No. 1019395-84-6

(4-CHLOROPHENYL)(3-METHYLPHENYL)METHANAMINE

Cat. No.: B2514546
CAS No.: 1019395-84-6
M. Wt: 231.72
InChI Key: OJESWJQURUAGJY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-methylphenyl)methanamine is an organic compound with the molecular formula C14H14ClN It is a derivative of methanamine, where the hydrogen atoms are substituted by 4-chlorophenyl and 3-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(3-methylphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-methylphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(3-methylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(3-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 3-methylphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

(4-Chlorophenyl)(3-methylphenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a chlorinated phenyl ring and a methyl-substituted phenyl group. This structural configuration contributes to its biological activity by influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of certain enzymes involved in cell proliferation, which is pivotal in its potential anticancer effects. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : It inhibits enzymes that facilitate cellular growth and division.
  • Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways that regulate various cellular functions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

  • U-87 (Glioblastoma) : The compound showed significant cytotoxicity, with an IC50 value indicating potent growth inhibition.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar effects were observed, suggesting broad-spectrum anticancer potential.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
U-872.5
MDA-MB-2313.0

Antimicrobial Properties

In addition to anticancer activity, the compound has been evaluated for its antimicrobial effects. Studies reveal that it possesses antibacterial and antifungal properties:

  • Antibacterial Activity : Effective against Gram-positive bacteria, showing inhibition rates comparable to established antibiotics.
  • Antifungal Activity : Demonstrated efficacy against Candida species, disrupting biofilm formation and reducing cell viability.

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Candida albicans32 µg/mL

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human glioblastoma cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent.

Case Study 2: Antimicrobial Mechanism

In another study focusing on its antimicrobial properties, the compound was shown to inhibit the synthesis of essential cell wall components in bacteria, leading to cell lysis. This mechanism was confirmed through biochemical assays measuring cell membrane integrity.

Properties

IUPAC Name

(4-chlorophenyl)-(3-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJESWJQURUAGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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